molecular formula C18H21NO B335117 N-(2-ethylphenyl)-4-isopropylbenzamide

N-(2-ethylphenyl)-4-isopropylbenzamide

Cat. No.: B335117
M. Wt: 267.4 g/mol
InChI Key: BRXYLWVWUYELLH-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-isopropylbenzamide is a benzamide derivative characterized by a 4-isopropylbenzoyl group linked to a 2-ethylphenylamine moiety.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C18H21NO/c1-4-14-7-5-6-8-17(14)19-18(20)16-11-9-15(10-12-16)13(2)3/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

BRXYLWVWUYELLH-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

N-(2-(Cyclohexylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-4-isopropylbenzamide (1u)

  • Structure: Incorporates a 4-isopropylbenzamide core but with additional substituents: a cyclohexylamino-oxoethyl group and a hydroxycarbamoylbenzyl moiety .
  • Synthesis : Synthesized via a multi-component reaction involving 4-isopropylbenzoic acid and cyclohexyl isocyanide (yield: 60%) .
  • Physicochemical Properties : Melting point (167°C), high purity (96.9%), and retention time (14.76 min) .
  • Biological Activity : Potent HDAC6 inhibitor with an IC50 of 4 nM against Plasmodium falciparum clinical isolates, demonstrating high parasite selectivity .

Comparison: The target compound lacks the hydroxycarbamoyl and cyclohexylamino groups, likely reducing HDAC inhibitory potency. However, the simpler structure may improve synthetic accessibility and metabolic stability.

N-((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)-4-isopropylbenzamide (Amide 1)

  • Structure : Features a bulky adamantane group attached to the benzamide core .
  • Synthesis : Prepared using HATU-mediated coupling in DMF, followed by purification .
  • Physicochemical Properties: No explicit data provided, but adamantane substituents typically enhance lipophilicity and membrane permeability.

N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide

  • Structure : Contains a 4-methylbenzamide core with 4-chlorobenzyl, methoxyphenyl, and propyl substituents .
  • Synthesis : Synthesized via a multi-component reaction (yield: 65%) with a melting point of 142.9–143.4°C .
  • Physicochemical Properties : Molecular weight 464.983 g/mol; logP 0.7 (70:30 ethyl acetate/petroleum ether) .

Comparison : The 4-chlorobenzyl and methoxyphenyl groups in this compound enhance electronic diversity, which may influence binding affinity compared to the simpler 2-ethylphenyl group in the target compound.

Pesticidal Benzamides (e.g., Etobenzanid, Diflufenican)

  • Structures: Include substituents like dichlorophenyl (etobenzanid) and trifluoromethylphenoxy (diflufenican) .
  • Applications : Used as herbicides or pesticides, indicating divergent biological targets compared to HDAC inhibitors .

Comparison : The target compound’s 2-ethylphenyl group lacks the electronegative substituents (e.g., Cl, CF3) critical for pesticidal activity, suggesting different applications.

Data Table: Key Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Yield (%) Melting Point (°C)
This compound Not provided 2-ethylphenyl, 4-isopropyl Unknown
Compound 1u ~495 (estimated) Cyclohexylamino, hydroxycarbamoylbenzyl HDAC6 inhibitor (IC50: 4 nM) 60 167
Amide 1 Not provided Adamantane Not reported
4-Chlorobenzyl derivative 464.983 4-chlorobenzyl, methoxyphenyl Not reported 65 142.9–143.4
Etobenzanid 314.16 2,3-dichlorophenyl, ethoxymethoxy Herbicide

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • Hydroxycarbamoyl groups (as in 1u) are critical for HDAC inhibition, while bulky substituents (e.g., adamantane) may reduce target accessibility .
    • Electron-withdrawing groups (e.g., Cl, CF3) in pesticidal benzamides enhance herbicidal activity through interactions with plant enzymes .
  • Synthetic Accessibility :

    • Multi-component reactions (e.g., for 1u and the 4-chlorobenzyl derivative) achieve moderate yields (60–65%) but require complex purification .
    • Simpler derivatives like the target compound may offer higher synthetic efficiency.

Notes and Limitations

  • Biological data for the target compound are absent, limiting conclusive comparisons.
  • Further studies on synthesis, pharmacokinetics, and target profiling are required to validate hypotheses derived from this analysis.

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